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Cat. No.: B12381657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the successful immunoprecipitation (IP)

of Sirtuin 1 (SIRT1) and its interacting protein partners. This protocol is intended for

researchers in various fields, including molecular biology, cell biology, and drug development,

who are investigating the roles of SIRT1 in cellular processes.

Introduction
Sirtuin 1 (SIRT1) is a NAD-dependent deacetylase that plays a crucial role in a wide range of

cellular processes, including transcriptional regulation, DNA damage response, metabolism,

apoptosis, and autophagy.[1] It exerts its functions by deacetylating numerous histone and non-

histone protein substrates.[2] Identifying the interacting partners of SIRT1 is essential for

elucidating its complex regulatory networks and for the development of novel therapeutics

targeting SIRT1-mediated pathways. This protocol provides a robust method for the co-

immunoprecipitation (Co-IP) of SIRT1 and its associated proteins for subsequent analysis by

methods such as Western blotting or mass spectrometry.

Data Presentation: Quantitative Parameters for
SIRT1 Immunoprecipitation
Successful immunoprecipitation relies on the optimization of several key parameters. The

following tables summarize the recommended ranges for various reagents and conditions for
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the immunoprecipitation of SIRT1.

Table 1: Antibody Concentrations for SIRT1 Immunoprecipitation

Antibody Type Application
Recommended
Concentration/Dilution

Rabbit Polyclonal anti-SIRT1 Immunoprecipitation (IP)
1-10 µg per 500-1000 µg of

total protein lysate

Rabbit Polyclonal anti-SIRT1 Immunoprecipitation (IP) 1:50 dilution

Mouse Monoclonal anti-SIRT1 Immunoprecipitation (IP)
1-2 µg per 100-500 µg of total

protein lysate

Table 2: Protein A/G Bead Volumes for Immunocomplex Capture

Bead Type
Recommended Volume (50% Slurry) per
IP Reaction

Protein A/G Agarose Beads 20-50 µL

Protein A/G Magnetic Beads 20-40 µL

Table 3: Incubation Times for SIRT1 Co-Immunoprecipitation

Step Incubation Time Temperature

Antibody with Lysate 2 hours to overnight 4°C with gentle rotation

Lysate-Antibody Complex with

Beads
1-4 hours or overnight 4°C with gentle rotation

Experimental Protocol: Immunoprecipitation of
SIRT1 and Interacting Proteins
This protocol outlines the key steps for performing a co-immunoprecipitation experiment to

isolate SIRT1 and its binding partners from cell lysates.
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Materials and Reagents
Cell Culture: Mammalian cells expressing SIRT1.

Antibodies:

Primary antibody: anti-SIRT1 antibody suitable for IP (see Table 1).

Negative control: Normal Rabbit or Mouse IgG.

Beads: Protein A/G agarose or magnetic beads (see Table 2).

Buffers and Solutions:

Phosphate-Buffered Saline (PBS), ice-cold.

Lysis Buffer (see Table 4 for options).

Wash Buffer (see Table 5 for options).

Elution Buffer (see Table 6 for options).

Protease and Phosphatase Inhibitor Cocktails.

Table 4: Recommended Lysis Buffers for SIRT1 Co-IP
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Buffer Name Composition Notes

RIPA

(Radioimmunoprecipitation

Assay) Buffer (Modified)

50 mM Tris-HCl pH 7.4, 150

mM NaCl, 1% NP-40, 0.5%

sodium deoxycholate, 0.1%

SDS, 1 mM EDTA

A relatively stringent buffer,

effective for disrupting nuclear

membranes to release nuclear

proteins like SIRT1. May

disrupt weaker protein-protein

interactions.

NP-40 Lysis Buffer (Non-

denaturing)

50 mM Tris-HCl pH 8.0, 150

mM NaCl, 1% NP-40

A milder buffer that helps to

preserve protein-protein

interactions.

Pierce IP Lysis Buffer

25 mM Tris-HCl pH 7.4, 150

mM NaCl, 1% NP-40, 1 mM

EDTA, 5% glycerol

A commercially available mild

lysis buffer optimized for IP.

Table 5: Recommended Wash Buffers for SIRT1 Co-IP

Buffer Name Composition Notes

Lysis Buffer
Same as the lysis buffer used

for cell disruption.

A common practice to maintain

consistent buffer conditions.

High Salt Wash Buffer

20 mM Tris-HCl pH 7.9, 500

mM KCl, 10% glycerol, 0.05%

NP-40, 1 mM MgCl2, 1 mM

EDTA

Higher salt concentration helps

to reduce non-specific binding.

TBS-T
50 mM Tris-HCl pH 7.6, 150

mM NaCl, 0.05% Tween 20

A standard wash buffer for

many immunoassays.

Table 6: Recommended Elution Buffers for SIRT1 Co-IP
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Buffer Name Composition Notes

SDS-PAGE Sample Buffer

(Laemmli buffer)

62.5 mM Tris-HCl pH 6.8, 2%

SDS, 10% glycerol, 5% β-

mercaptoethanol, 0.01%

bromophenol blue

Denaturing elution for

subsequent analysis by SDS-

PAGE and Western blotting.

Glycine-HCl Buffer 0.1 M Glycine-HCl, pH 2.5-3.0

A non-denaturing elution

method. The low pH

dissociates the antibody-

antigen complex. The eluate

should be immediately

neutralized with 1M Tris-HCl,

pH 8.5.

Procedure
1. Cell Lysis a. Wash cultured cells with ice-cold PBS. b. Add ice-cold Lysis Buffer

supplemented with protease and phosphatase inhibitors to the cell pellet. c. Incubate on ice for

30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at

4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended) a. Add 20-30 µL of Protein A/G bead

slurry to the cleared lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Centrifuge at

1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a fresh tube, avoiding the

bead pellet.

3. Immunoprecipitation a. Determine the protein concentration of the cleared lysate. b. To 500-

1000 µg of protein lysate, add the recommended amount of anti-SIRT1 antibody (see Table 1).

c. As a negative control, add an equivalent amount of normal IgG to a separate tube of lysate.

d. Incubate overnight at 4°C with gentle rotation.

4. Immunocomplex Capture a. Add 30-50 µL of equilibrated Protein A/G bead slurry to each

immunoprecipitation reaction. b. Incubate for 2-4 hours at 4°C with gentle rotation.

5. Washing a. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a

magnetic stand. b. Carefully aspirate and discard the supernatant. c. Add 1 mL of ice-cold

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash Buffer and resuspend the beads. d. Repeat the wash steps 3-4 times to remove non-

specific binding proteins.

6. Elution a. After the final wash, remove all supernatant. b. For denaturing elution: Add 30-50

µL of 2X SDS-PAGE sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes.

Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins. c. For

non-denaturing elution: Add 50-100 µL of Glycine-HCl buffer to the beads and incubate for 10

minutes at room temperature with gentle agitation. Centrifuge to pellet the beads and collect

the supernatant. Immediately neutralize the eluate with 1M Tris-HCl, pH 8.5.

7. Analysis a. The eluted proteins can be analyzed by SDS-PAGE and Western blotting to

detect SIRT1 and its interacting partners. b. For identification of novel interacting proteins,

mass spectrometry analysis of the eluate is recommended.

Mandatory Visualizations
Experimental Workflow
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Protocol for Immunoprecipitation of SIRT1 and its
Interacting Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381657#protocol-for-immunoprecipitation-of-sirt1-
and-its-interacting-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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